2-(金刚烷-1-基硫基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

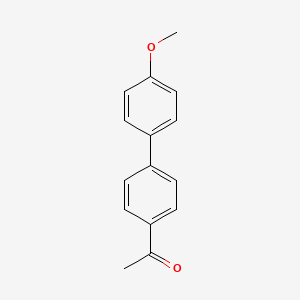

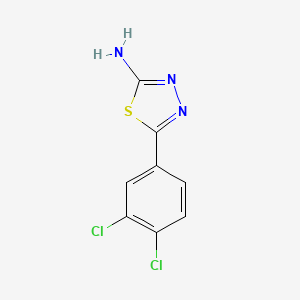

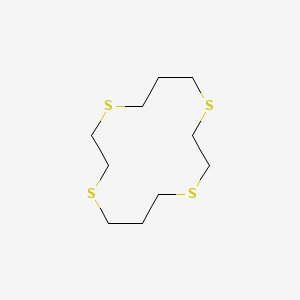

“2-(Adamantan-1-ylthio)ethanamine” is a chemical compound with the molecular formula C12H21NS. It is an adamantane derivative, which means it contains the tricyclic structure of adamantane .

Synthesis Analysis

The synthesis of adamantane derivatives has been a topic of interest in the field of chemistry . A method was developed for the synthesis of novel adamantan-ylalkyl isoselenocyanates, precursors in the synthesis of adamantylated 2-selenohydantoins . For the first time, 3-(adamantan-1-yl)-(O,S)hydantoins were synthesized via the reaction of 2-(O,S)hydantoins with 1,3-dehydroadamantane in 1,4-dioxane heated to reflux for 1 h in 75–80% yields .Molecular Structure Analysis

The molecular structure of “2-(Adamantan-1-ylthio)ethanamine” is based on the tricyclic carbon skeleton of adamantane . The compound has one defined stereocenter .科学研究应用

1. Chemistry of Unsaturated Adamantane Derivatives

- Application : This research discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .

- Methods : The synthesis of unsaturated adamantane derivatives involves three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

2. Adamantane-Based Ester Derivatives

- Application : Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities .

- Methods : A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates were synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids using potassium carbonate in dimethylformamide medium at room temperature .

- Results : Compounds exhibit strong antioxidant activities in the hydrogen peroxide radical scavenging test. Furthermore, three compounds show good anti-inflammatory activities in the evaluation of albumin denaturation .

3. Synthesis of Adamantane Derivatives

- Application : This research discusses the synthesis of unsaturated adamantane derivatives and the development of novel methods for their preparation .

- Methods : The synthesis of unsaturated adamantane derivatives involves three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

4. Synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate

- Application : This research discusses the synthesis of 2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate .

- Methods : The compound was synthesized by reacting 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one in 83% yield .

- Results : The compound was successfully synthesized and characterized .

未来方向

Adamantane derivatives, including “2-(Adamantan-1-ylthio)ethanamine”, have potential applications in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Therefore, future research may focus on exploring these potential applications and developing novel synthesis methods.

属性

IUPAC Name |

2-(1-adamantylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NS/c13-1-2-14-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPHISPFLDEVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamantan-1-ylthio)ethanamine | |

CAS RN |

30771-87-0 |

Source

|

| Record name | 2-(1-Adamantylthio)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030771870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC193473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B1296585.png)

![4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1296592.png)

![Spiro[1,3-dioxolane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]-11'-one](/img/structure/B1296593.png)